Defucogilvocarcin M

CAS No.:

Cat. No.: VC1878831

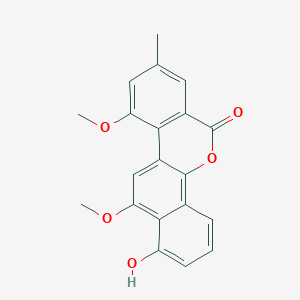

Molecular Formula: C20H16O5

Molecular Weight: 336.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H16O5 |

|---|---|

| Molecular Weight | 336.3 g/mol |

| IUPAC Name | 1-hydroxy-10,12-dimethoxy-8-methylnaphtho[1,2-c]isochromen-6-one |

| Standard InChI | InChI=1S/C20H16O5/c1-10-7-13-17(15(8-10)23-2)12-9-16(24-3)18-11(5-4-6-14(18)21)19(12)25-20(13)22/h4-9,21H,1-3H3 |

| Standard InChI Key | MVBUSXGIUAXYFA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C3=CC(=C4C(=C3OC2=O)C=CC=C4O)OC)C(=C1)OC |

Introduction

Chemical Identity and Basic Properties

Defucogilvocarcin M belongs to the gilvocarcin family, a group of natural products known for their unique structural features and potential biological activities. These compounds have garnered significant interest in biochemical research due to their complex biosynthetic pathways and structural characteristics. Defucogilvocarcin M serves as a model compound containing the chromophore common to all members of the gilvocarcin group of natural products .

The chemical identity of Defucogilvocarcin M is well-established through various analytical techniques. It has a molecular formula of C20H16O5 and a molecular weight of 336.3 g/mol, as determined through high-resolution mass spectrometry and elemental analysis. The IUPAC name for this compound is 1-hydroxy-10,12-dimethoxy-8-methylnaphtho[1,2-c]isochromen-6-one, which describes its complex aromatic structure. The compound is characterized by specific spectroscopic properties that enable its identification and differentiation from related compounds within the gilvocarcin family.

Table 1. Basic Chemical Properties of Defucogilvocarcin M

| Property | Value |

|---|---|

| Molecular Formula | C20H16O5 |

| Molecular Weight | 336.3 g/mol |

| IUPAC Name | 1-hydroxy-10,12-dimethoxy-8-methylnaphtho[1,2-c]isochromen-6-one |

| Standard InChIKey | MVBUSXGIUAXYFA-UHFFFAOYSA-N |

| Structure Type | Dibenzochromen-6-one backbone |

Structural Characteristics and Properties

Defucogilvocarcin M is structurally characterized by its dibenzochromen-6-one backbone, which is a defining feature among gilvocarcins. This backbone consists of fused ring systems that create the complex polycyclic aromatic structure. The compound contains specific functional groups including hydroxy, methoxy, and methyl substituents that contribute to its chemical properties and potential biological activities.

The structure of Defucogilvocarcin M can be represented by the canonical SMILES notation: CC1=CC2=C(C3=CC(=C4C(=C3OC2=O)C=CC=C4O)OC)C(=C1)OC, which encodes the precise arrangement of atoms and bonds within the molecule. This structural representation is valuable for computational analyses and structural comparisons with related compounds. The standard InChI (International Chemical Identifier) for the compound is InChI=1S/C20H16O5/c1-10-7-13-17(15(8-10)23-2)12-9-16(24-3)18-11(5-4-6-14(18)21)19(12)25-20(13)22/h4-9,21H,1-3H3, providing a standardized way to represent its chemical structure.

The structural elucidation of Defucogilvocarcin M has been accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. These techniques have enabled researchers to determine the precise arrangement of atoms and functional groups within the molecule, confirming its identity and purity in research studies.

Biosynthetic Pathway

The biosynthesis of Defucogilvocarcin M involves a complex series of enzyme-catalyzed reactions that transform a polyketide-derived angucyclinone intermediate through an oxidative rearrangement process . This biosynthetic pathway has been extensively studied to understand the formation of the characteristic dibenzochromen-6-one backbone found in gilvocarcins.

The key enzymes involved in the biosynthesis of Defucogilvocarcin M include:

-

GilOII: This enzyme is responsible for the crucial C–C bond cleavage reaction, which is essential for establishing the characteristic dibenzochromen-6-one backbone in gilvocarcins . GilOII plays a central role in the oxidative rearrangement process.

-

GilM and GilMT: These enzymes are involved in O-methylation steps during the biosynthesis. GilMT, identified as an O-methyltransferase based on amino acid sequence analysis, catalyzes methyl transfer reactions that are necessary for the formation of the final compound .

-

GilR: This oxidoreductase enzyme contributes to the oxidation-reduction reactions involved in the biosynthetic pathway .

Research has demonstrated that a total of 15 enzymes are necessary to efficiently biosynthesize Defucogilvocarcin M, highlighting the complexity of this natural product's formation . The entire biosynthetic gene cluster for gilvocarcins has been cloned and heterologously expressed in model organisms such as Streptomyces lividans, enabling detailed studies of the biosynthetic pathway .

Enzymatic Synthesis and Research Applications

The enzymatic total synthesis of Defucogilvocarcin M represents a significant achievement in the field of combinatorial biosynthetic enzymology . Researchers have successfully developed a one-pot enzymatic total synthesis approach that combines multiple enzymes to efficiently produce the compound. This synthetic approach has provided valuable insights into the sequence of biosynthetic events and the specific roles of individual enzymes in the pathway.

Through systematic variation of the enzyme mixture used in the synthesis, researchers have been able to investigate the details of the oxidative rearrangement process involved in gilvocarcin biosynthesis . These studies have revealed that GilOII is the enzyme responsible for the C–C bond-cleavage reaction, which is the key reaction for establishing the characteristic dibenzochromen-6-one backbone in gilvocarcins . This finding has clarified previous hypotheses about the roles of various enzymes in the biosynthetic pathway.

The reconstitution of the biosynthetic pathway for Defucogilvocarcin M has enabled further investigations into the details of specific reaction steps. For example, researchers have explored the formation of intermediates such as PreJadomycin (16), which has been confirmed as a true intermediate in the gilvocarcin biosynthesis pathway . Additional studies have shown that four enzymes—GilOII, GilM, GilMT, and GilR—are sufficient to convert this intermediate into Defucogilvocarcin M .

Table 2. Key Enzymes in Defucogilvocarcin M Biosynthesis

| Enzyme | Function | Role in Biosynthesis |

|---|---|---|

| GilOII | Oxygenase | C–C bond cleavage, key step in dibenzochromen-6-one formation |

| GilM | Unknown function | Believed to be involved in post-PKS modifications |

| GilMT | O-methyltransferase | O-methyl-transfer steps in the pathway |

| GilR | Oxidoreductase | Oxidation-reduction reactions in the pathway |

Research on Defucogilvocarcin M has contributed significantly to understanding the biosynthesis of gilvocarcins, revealing the roles of specific enzymes and their interactions. The enzymatic synthesis approach has allowed for detailed exploration of the biosynthetic pathway, providing insights that may have implications for the development of new compounds with potential biological activities.

Related Compounds and Structural Analogues

Defucogilvocarcin M is closely related to several other compounds in the gilvocarcin family, including Gilvocarcin V, Gilvocarcin M, and Gilvocarcin E . These compounds share the characteristic dibenzochromen-6-one backbone but differ in their substitution patterns and attached sugar moieties. The relationship between these compounds has been studied through comparative analyses of their structures, properties, and biosynthetic pathways.

Various structural analogues of gilvocarcins have been developed through enzymatic synthesis approaches and genetic engineering of biosynthetic pathways. For example, complementation studies with deoxysugar plasmids have led to the generation of gilvocarcin analogues with altered saccharide moieties, including d-olivosyl-gilvocarcin M and l-rhamnosyl-gilvocarcin M (polycarcin M) . These structural modifications provide opportunities to investigate structure-activity relationships and potentially develop compounds with enhanced biological activities.

The production of sugar-free defucogilvocarcins, including Defucogilvocarcin M, Defucogilvocarcin V, and Defucogilvocarcin E, has been observed in recombinant strains of Streptomyces lividans . These compounds serve as important intermediates in the biosynthetic pathway and provide valuable insights into the role of glycosylation in the biological activities of gilvocarcins.

Table 3. Related Compounds in the Gilvocarcin Family

| Compound | Key Structural Difference from Defucogilvocarcin M | Notes |

|---|---|---|

| Gilvocarcin V | Contains a vinyl group and fucose sugar | Parent compound of the family |

| Gilvocarcin M | Contains a methyl group and fucose sugar | Structurally similar to Defucogilvocarcin M plus fucose |

| Gilvocarcin E | Contains an ethyl group and fucose sugar | Variation in alkyl substitution |

| Defucogilvocarcin V | Contains a vinyl group but no sugar | Sugar-free variant |

| d-olivosyl-gilvocarcin M | Contains d-olivose sugar | Generated through complementation studies |

| Polycarcin M (l-rhamnosyl-gilvocarcin M) | Contains l-rhamnose sugar | Generated through complementation studies |

Isolation and Characterization Methods

The isolation and characterization of Defucogilvocarcin M involve several analytical techniques and procedures. Initial isolation typically occurs from fermentation cultures of producing organisms such as Streptomyces species . The compound can be extracted using appropriate solvents and purified through chromatographic methods.

Characterization of Defucogilvocarcin M relies on various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H and 13C NMR are essential for structural elucidation, providing information about the carbon skeleton and proton distribution .

-

Mass Spectrometry: High-resolution mass spectrometry techniques such as MALDI-TOF+ are used to determine the molecular weight and formula of the compound .

-

Infrared (IR) Spectroscopy: This technique provides information about functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV absorption patterns are characteristic for aromatic compounds like Defucogilvocarcin M.

These analytical methods, combined with computational approaches and chemical degradation studies, have enabled researchers to establish the complete structure of Defucogilvocarcin M and confirm its identity in various research contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume